Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate

Descripción general

Descripción

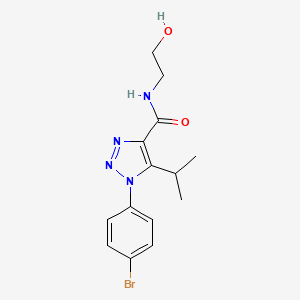

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a chemical compound with a molecular weight of 210.19 . It is a derivative of furan, which is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom .

Synthesis Analysis

The synthesis of polysubstituted furans, including compounds structurally related to Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, has been achieved through the reactions of sulfur ylides and alkynes . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates have been reported to afford dialkyl furan-3,4-dicarboxylates .Molecular Structure Analysis

The molecular structure of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and 1 H NMR . The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311+G (d, p) method .Physical And Chemical Properties Analysis

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a compound with a molecular weight of 210.19 . Its physical and chemical properties have been analyzed using various spectroscopic techniques .Aplicaciones Científicas De Investigación

Synthesis and Structural Properties : Ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, related to Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, undergoes a reaction to yield furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequences, highlighting the compound's potential in complex organic synthesis and structural transformations (Sobenina et al., 2011).

Chemical Reactions and Product Formation : The compound is involved in reactions yielding various derivatives. For instance, ethyl 4-aryl-2,4-dioxobutanoates undergo a Wittig reaction to yield cyclobutene derivatives, which are precursors to highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).

Application in Organic Synthesis : The compound's derivatives have been used in the synthesis of other complex organic molecules. For instance, ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, demonstrating its versatility in organic synthesis (Obydennov et al., 2017).

Heterogeneous Catalysis : The compound is also relevant in reactions involving heterogeneous catalysts. For example, ethyl 3-(2-hydroxyphenyl)-3-oxopropanoates react with 2,5-dimethoxy-2,5-dihydrofuran in the presence of K10 Montmorillonite Clay catalyst, indicating its role in catalysis-driven synthesis (Zhang et al., 2018).

Formation of Furan Derivatives : Ethyl 4,4-dimethoxy-2-phenylthiobutyrate, a related compound, is useful for the preparation of 3-substituted furans, showcasing its utility in the synthesis of furan derivatives (Kotake et al., 1977).

Spectral and Analytical Studies : Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate has been used in the synthesis of complex ligands for transition metal complexes, highlighting its importance in spectral and analytical chemistry (Patel, 2020).

Safety And Hazards

The safety data sheet for Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Direcciones Futuras

The future directions for the study and application of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate and related compounds could involve further exploration of their synthesis, structural characterization, and potential applications in various fields such as therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

Propiedades

IUPAC Name |

ethyl 4-(furan-2-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOCWOOZQZAFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate | |

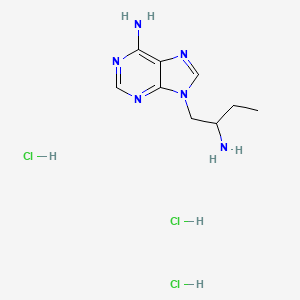

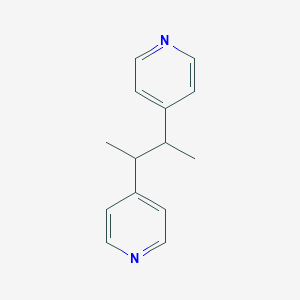

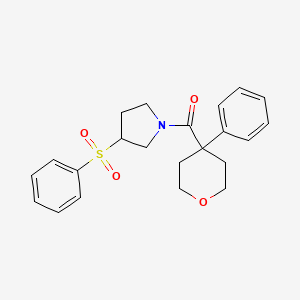

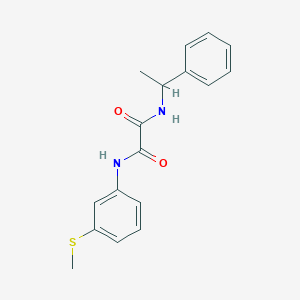

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2416045.png)

![methyl 4-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2416057.png)

![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2416058.png)

![benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride](/img/structure/B2416059.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2416061.png)